molecular formula C13H15N5O2 B2414423 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine CAS No. 496775-59-8

5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine

Cat. No.: B2414423
CAS No.: 496775-59-8
M. Wt: 273.296
InChI Key: CPLJOCBZTZQZFL-UHFFFAOYSA-N
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Description

5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine: is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5th position and a 3-phenylpropyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine typically involves the following steps:

    Substitution: The 3-phenylpropyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting 5-nitropyrimidine-4,6-diamine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrimidine ring can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products:

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as an anticancer agent.
  • Evaluated for its antimicrobial properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

  • 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
  • 5-nitro-4-N-(3,4,5-trimethoxyphenyl)pyrimidine-4,6-diamine

Comparison:

  • 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine is unique due to the presence of the 3-phenylpropyl group, which may confer distinct biological activities compared to other similar compounds.
  • The presence of different substituents on the pyrimidine ring can significantly affect the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

5-nitro-4-N-(3-phenylpropyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c14-12-11(18(19)20)13(17-9-16-12)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLJOCBZTZQZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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